REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Cl-].[K+].[CH3:14][O:15][C:16](=[O:25])[C:17]1[CH:22]=[C:21]([OH:23])[CH:20]=[C:19]([OH:24])[CH:18]=1>CN(C)C=O>[CH3:14][O:15][C:16](=[O:25])[C:17]1[CH:18]=[C:19]([O:24][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:20]=[C:21]([O:23][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:22]=1 |f:1.2|
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Name
|
|
Quantity
|
54.3 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCC
|
Name
|
|
Quantity
|
49.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)O)O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
30/70
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
To a 1 L round bottom flask (RBF), while stirring with a magnetic stir bar
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the solution was added to the 1 L RBF
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was sealed with a rubber septum
|
Type
|
STIRRING
|
Details
|
was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
After stirring for approximately 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
The RBF was gently heated with a heat gun until the contents
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Type
|
TEMPERATURE
|
Details
|
After cooling to just above room temperature
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Type
|
DISTILLATION
|
Details
|
distilled H2O mixture
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed on contact with H2O
|
Type
|
FILTRATION
|
Details
|
Vacuum filtration
|
Type
|
CUSTOM
|
Details
|
to isolate the precipitate
|
Type
|
CUSTOM
|
Details
|
The white precipitate was recrystallized from absolute ethanol (800 mL)
|
Type
|
TEMPERATURE
|
Details
|
to cool slowly overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
CUSTOM
|
Details
|
yielding fine bright white fibrous crystals
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to approximately 300 mL
|
Type
|
TEMPERATURE
|
Details
|
The concentrated filtrate was warmed
|
Type
|
CUSTOM
|
Details
|
A second crop of fine bright white fibrous crystals was isolated from the solution upon vacuum filtration
|
Type
|
CUSTOM
|
Details
|
This gave a total of 51.5 g
|
Type
|
CUSTOM
|
Details
|
yield
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=CC(=C1)OCCCCCCCCCC)OCCCCCCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |